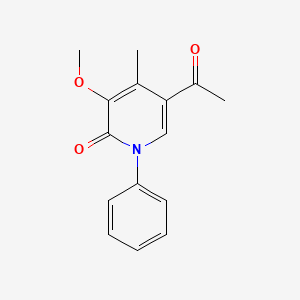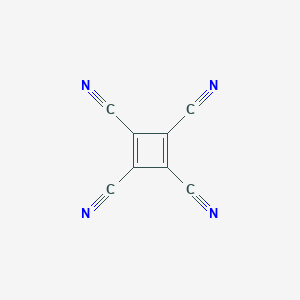
Dimercaptothiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimercaptothiazol is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. It is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimercaptothiazol can be synthesized through several methods. One common approach involves the reaction of thioamides with sulfur and nitrogen sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reactors. The process involves the careful control of reaction parameters to maximize yield and purity. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: Dimercaptothiazol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert this compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
Dimercaptothiazol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential therapeutic effects.
Industry: this compound derivatives are used as additives in lubricants, corrosion inhibitors, and other industrial products
Wirkmechanismus
The mechanism of action of dimercaptothiazol involves its ability to interact with various molecular targets. The compound’s sulfur and nitrogen atoms can form complexes with metal ions, which can inhibit or promote specific biochemical pathways. This property makes it useful in applications such as metal chelation therapy and as a catalyst in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Thiazole: A heterocyclic compound with a similar structure but different chemical properties.
Thiadiazole: Another related compound with distinct reactivity and applications.
Uniqueness: Dimercaptothiazol is unique due to its dual sulfur and nitrogen content, which imparts specific reactivity and binding properties. This makes it particularly valuable in applications requiring strong metal-binding capabilities and versatile chemical reactivity .
Eigenschaften
CAS-Nummer |
913737-05-0 |
|---|---|
Molekularformel |
C3H3NS3 |
Molekulargewicht |
149.3 g/mol |
IUPAC-Name |
4-sulfanyl-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C3H3NS3/c5-2-1-7-3(6)4-2/h1,5H,(H,4,6) |
InChI-Schlüssel |
KWBXQDNGHQLAMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=S)S1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


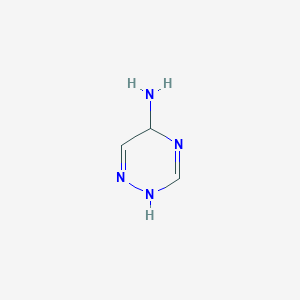
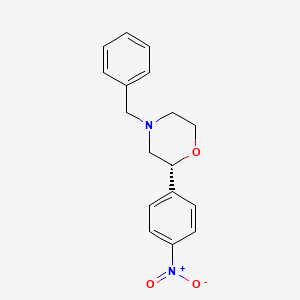

![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)
![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)

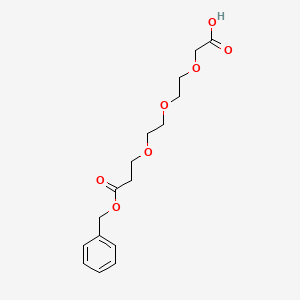
![4,5-Dichloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B14196250.png)
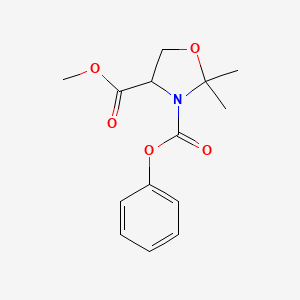
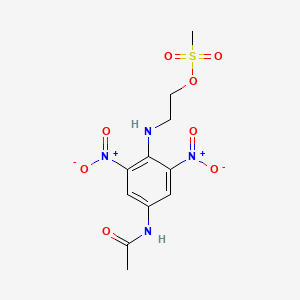
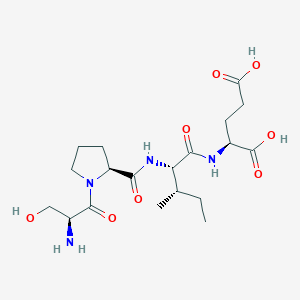
![4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196266.png)
